molecular formula C14H9NO2 B12964055 9H-carbazole-3,6-dicarbaldehyde

9H-carbazole-3,6-dicarbaldehyde

Cat. No.: B12964055
M. Wt: 223.23 g/mol
InChI Key: CFXBQRKAIVEHJF-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 3rd and 6th positions of the carbazole ring. It is a white to pale yellow solid with a distinct aromatic odor and is known for its stability under normal conditions .

Preparation Methods

The synthesis of 9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired dicarbaldehyde product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

9H-Carbazole-3,6-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the 1st, 2nd, 4th, and 5th positions of the carbazole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions include 9H-carbazole-3,6-dicarboxylic acid, 9H-carbazole-3,6-dimethanol, and various substituted carbazole derivatives .

Mechanism of Action

The mechanism of action of 9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

9H-carbazole-3,6-dicarbaldehyde

InChI

InChI=1S/C14H9NO2/c16-7-9-1-3-13-11(5-9)12-6-10(8-17)2-4-14(12)15-13/h1-8,15H

InChI Key

CFXBQRKAIVEHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C3=C(N2)C=CC(=C3)C=O

Origin of Product

United States

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